molecular formula C10H6N2O3S2 B3615923 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B3615923
M. Wt: 266.3 g/mol
InChI Key: FRWNAQDBODEVAL-YVMONPNESA-N
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Description

Historical Context and Evolution of Thiazolidinone Research

The exploration of thiazolidinone chemistry dates back over a century, with early research focusing on the fundamental synthesis and reactivity of this heterocyclic ring system. The initial impetus was largely academic, driven by a desire to understand the chemical properties of sulfur- and nitrogen-containing heterocycles. However, the discovery of penicillin, which contains a related β-lactam-thiazolidine ring, sparked considerable interest in the biological potential of such scaffolds.

In the mid-20th century, systematic investigations into the pharmacological activities of synthetic thiazolidinone derivatives began to emerge. These early studies unveiled a broad spectrum of biological effects, laying the groundwork for more focused drug discovery programs. The latter half of the 20th century and the beginning of the 21st century witnessed an exponential growth in thiazolidinone research, fueled by advancements in synthetic methodologies, high-throughput screening, and a deeper understanding of molecular biology and disease pathways. This era saw the development of thiazolidinone-based drugs for various therapeutic areas, solidifying the scaffold's importance in medicinal chemistry.

Significance of the Thiazolidin-4-one Core Structure in Bioactive Molecules

The thiazolidin-4-one core is a recurring motif in a multitude of biologically active molecules. Its significance stems from several key features:

Structural Rigidity and Planarity: The five-membered ring provides a semi-rigid framework that can appropriately orient substituents for optimal interaction with biological targets.

Hydrogen Bonding Capabilities: The presence of nitrogen and oxygen atoms allows for the formation of crucial hydrogen bonds with amino acid residues in enzyme active sites and receptors.

Lipophilicity: The sulfur atom contributes to the lipophilic character of the molecule, which can influence its ability to cross biological membranes.

Sites for Functionalization: The thiazolidin-4-one ring offers multiple positions (N-3, C-2, and C-5) for chemical modification, enabling the synthesis of large and diverse compound libraries for structure-activity relationship (SAR) studies.

These attributes have been exploited to develop drugs and clinical candidates with a wide range of therapeutic applications. A notable example is the class of antidiabetic drugs known as thiazolidinediones (TZDs), or "glitazones," which act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). Furthermore, the rhodanine (B49660) (2-thioxo-4-thiazolidinone) subtype has been extensively investigated for its diverse biological activities.

The versatility of the thiazolidin-4-one scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These include antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties, among others. This wide-ranging bioactivity underscores the importance of the thiazolidin-4-one core as a "privileged scaffold" in the design and discovery of new therapeutic agents.

Overview of Research Directions for 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

Among the vast library of thiazolidinone derivatives, this compound, a rhodanine derivative, has garnered significant attention from researchers. Its synthesis is typically achieved through a Knoevenagel condensation reaction between rhodanine (2-thioxo-thiazolidin-4-one) and 4-nitrobenzaldehyde. mdpi.com This straightforward synthesis allows for the facile generation of the target compound and its analogues for biological evaluation.

The primary research directions for this compound and its closely related derivatives have been concentrated on exploring its potential as an anticancer and antimicrobial agent. The presence of the nitrobenzylidene moiety at the 5-position of the rhodanine ring is a key structural feature that appears to be crucial for its biological activity.

Anticancer Activity:

Several studies have investigated the cytotoxic effects of this compound and its derivatives against various cancer cell lines. Research has shown that this class of compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, hybrid molecules incorporating this scaffold have demonstrated significant cytotoxic effects on tumor cells. mdpi.com The mechanism of action is thought to involve the inhibition of specific enzymes or signaling pathways that are critical for cancer cell proliferation and survival.

Reported Anticancer Activity of this compound and Related Derivatives
DerivativeCancer Cell Line(s)Observed EffectReference
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxothiazolidin-4-one derivativesVarious, including leukemia, colon cancer, CNS cancer, melanomaInhibition of cell growth with GI50 values in the micromolar range mdpi.com

Antimicrobial Activity:

The potential of rhodanine derivatives as antimicrobial agents has been a long-standing area of research. plos.org Studies on this compound and its analogues have demonstrated activity against a range of pathogenic bacteria. The mode of action is believed to involve the inhibition of essential bacterial enzymes, thereby disrupting vital cellular processes. Research in this area continues to explore the spectrum of activity, potency, and potential for overcoming antibiotic resistance.

Reported Antimicrobial Activity of Rhodanine Derivatives
Derivative TypeMicroorganism(s)Observed EffectReference
Rhodanine derivativesGram-positive bacteria (e.g., VRE, MRSA, VRSA)Bactericidal activity with MIC values in the low micromolar range plos.org
Rhodanine-3-carboxyalkyl acidsGram-positive bacterial strainsBacteriostatic or bactericidal activity nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H,11,13,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNAQDBODEVAL-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4120-64-3
Record name NSC108804
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-NITRO-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
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Synthetic Methodologies for 5 4 Nitro Benzylidene 2 Thioxo Thiazolidin 4 One and Its Analogues

Conventional Synthetic Pathways and Reaction Optimization

Traditional synthetic routes to 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one and its analogues primarily rely on well-established condensation and cyclization reactions. These methods have been refined over time to improve efficiency and yield.

Knoevenagel Condensation Approaches for Benzylidene Moiety Formation

The cornerstone of the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, 2-thioxo-thiazolidin-4-one (also known as rhodanine), with an aromatic aldehyde, specifically 4-nitrobenzaldehyde. The reaction is typically catalyzed by a weak base.

The general scheme for this reaction is as follows:

2-thioxo-thiazolidin-4-one + 4-nitrobenzaldehyde → this compound + H₂O

Various catalysts and solvent systems have been employed to facilitate this transformation. Common catalysts include piperidine (B6355638) and sodium acetate (B1210297), often used in solvents like ethanol (B145695) or acetic acid. nih.govsemanticscholar.org The choice of catalyst and solvent can significantly influence the reaction rate and the purity of the final product. For instance, the use of piperidine in ethanol under reflux conditions is a frequently cited method for synthesizing 5-arylidene-thiazolidine-2,4-dione derivatives. nih.gov

Cyclization Reactions for Thiazolidinone Ring Construction

The precursor molecule, 2-thioxo-thiazolidin-4-one (rhodanine), is itself synthesized through a cyclization reaction. A common method involves the reaction of thiourea (B124793) with an α-haloacetic acid, such as monochloroacetic acid, in an aqueous medium under reflux. nih.gov This reaction provides the foundational thiazolidinone ring structure, which is essential for the subsequent Knoevenagel condensation.

The synthesis of the rhodanine (B49660) core can be depicted as:

Thiourea + Monochloroacetic acid → 2-thioxo-thiazolidin-4-one + NH₄Cl

Evaluation of Reaction Parameters and Yield Enhancement Strategies

Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the choice of catalyst, solvent, reaction temperature, and reaction time. Studies have shown that the reactivity of the aromatic aldehyde and the active methylene compound can be influenced by the presence of electron-withdrawing or electron-donating groups. nih.gov

To enhance yields, researchers have explored various strategies. One approach is the use of ultrasound irradiation, which has been shown to afford better yields in shorter reaction times compared to conventional heating methods. researchgate.net The selection of an appropriate catalyst is also critical, with some studies exploring the use of eco-friendly catalysts like L-tyrosine in an aqueous medium. derpharmachemica.com

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. ajrconline.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnih.gov The synthesis of 5-benzylidene-2-thioxo-thiazolidin-4-ones has been successfully achieved using microwave irradiation, sometimes in the presence of a catalyst like glycine. researchgate.net This method is often characterized by its simplicity, efficiency, and cleaner reaction profiles. ajrconline.orgrsc.org

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis of Rhodanine Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours Minutes mdpi.com
Yield Moderate to Good Often Higher nih.govnih.gov
Energy Consumption Higher Lower
Reaction Conditions Often requires reflux Can be performed at elevated temperatures and pressures in sealed vessels

Solvent-Free or Environmentally Benign Reaction Media

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions have been developed for the synthesis of 5-arylidene-4-thiazolidinones. One such method involves the grinding of reactants at room temperature in the absence of any solvent. researchgate.net This mechanochemical approach is simple, efficient, and environmentally benign. researchgate.net

Furthermore, the use of environmentally benign solvents like water or ethanol is encouraged. derpharmachemica.comresearchgate.net Aqueous reaction media not only reduce the environmental impact but can also in some cases enhance the reaction rate and selectivity. derpharmachemica.com The use of catalysts like L-tyrosine in water for the Knoevenagel condensation represents a significant step towards a greener synthesis of these compounds. derpharmachemica.com

Table 2: Green Chemistry Approaches for the Synthesis of 5-Arylidene-4-Thiazolidinones

Approach Description Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid heating. nih.govnih.gov Reduced reaction times, higher yields, increased purity. ajrconline.org
Solvent-Free Grinding Reactants are ground together at room temperature without a solvent. researchgate.net Environmentally friendly, simple, and efficient. researchgate.net
Aqueous Media Water is used as the reaction solvent. derpharmachemica.com Non-toxic, non-flammable, and economical. derpharmachemica.com
Bio-catalysis Use of enzymes or whole organisms like baker's yeast as catalysts. researchgate.net Mild reaction conditions, high selectivity, and biodegradable.

Catalyst-Free or Organocatalytic Methods

In the pursuit of more environmentally benign and sustainable synthetic protocols, catalyst-free and organocatalytic methods for the synthesis of 5-arylidene-2-thioxo-thiazolidin-4-ones have gained considerable attention.

Catalyst-Free Synthesis: The Knoevenagel condensation for the synthesis of this compound can be achieved under catalyst-free conditions, often employing thermal energy or microwave irradiation to drive the reaction. For instance, the reaction between rhodanine and 4-nitrobenzaldehyde can proceed in the absence of a catalyst, particularly under solvent-free conditions with microwave irradiation. This approach offers advantages such as reduced environmental impact, simplified work-up procedures, and often shorter reaction times. One study reported the synthesis of a series of 5-benzylidene-2-thioxothiazolidin-4-ones, including the 4-nitro derivative, under solvent-free microwave irradiation, achieving good yields. researchgate.net

Organocatalytic Synthesis: Organocatalysis provides a powerful alternative to traditional metal-based or harsh base catalysts. Simple, naturally occurring molecules like amino acids can effectively catalyze the Knoevenagel condensation. Glycine, for example, has been successfully employed as a non-toxic, inexpensive, and efficient organocatalyst for the synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones. The reaction, when carried out under microwave irradiation in the absence of a solvent, proceeds smoothly to afford the desired products in good yields. researchgate.net The use of such organocatalysts aligns with the principles of green chemistry by offering a milder and more sustainable reaction environment.

Synthetic Diversity and Derivatization Strategies for Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a wide array of analogues with potentially diverse chemical and biological properties. Derivatization strategies primarily focus on two key areas: modifications at the nitrobenzylidene moiety and substitutions on the thiazolidinone ring system.

Modifications at the Nitrobenzylidene Moiety

The primary route to introduce diversity at the benzylidene portion of the molecule is through the use of variously substituted benzaldehydes in the Knoevenagel condensation with 2-thioxo-thiazolidin-4-one. This approach allows for the systematic investigation of the impact of different substituents on the properties of the final compound.

A wide range of substituted benzaldehydes can be employed, bearing electron-donating groups (e.g., hydroxy, methoxy) or other electron-withdrawing groups (e.g., halogens) at various positions on the aromatic ring. For example, the synthesis of analogues such as (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one and (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one has been reported through this methodology. researchgate.net The reaction conditions for these syntheses are generally similar to those used for the parent 4-nitro compound, often involving a base catalyst like piperidine or sodium acetate in a suitable solvent like ethanol or acetic acid. nih.govnih.gov

Below is a table summarizing the synthesis of various 5-arylidene-2-thioxo-thiazolidin-4-one analogues with modifications on the benzylidene moiety.

Aldehyde ReactantProduct NameCatalyst/SolventYield (%)Reference
4-NitrobenzaldehydeThis compoundGlycine/Microwave (solvent-free)82 researchgate.net
4-Hydroxybenzaldehyde5-(4-Hydroxy-benzylidene)-2-thioxo-thiazolidin-4-oneGlycine/Microwave (solvent-free)81 researchgate.net
4-Methoxybenzaldehyde5-(4-Methoxy-benzylidene)-2-thioxo-thiazolidin-4-oneGlycine/Microwave (solvent-free)75 researchgate.net
4-Chlorobenzaldehyde(Z)-5-(4-Chlorobenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-oneSodium acetate/Acetic acid- nih.gov

Substitutions on the Thiazolidinone Ring System

The thiazolidinone ring itself provides opportunities for derivatization, most notably at the nitrogen atom (N-3 position). The presence of a proton at this position allows for reactions such as N-alkylation and N-acylation, leading to a diverse range of N-substituted analogues.

N-Alkylation: The nitrogen atom of the thiazolidinone ring can be readily alkylated using various alkylating agents in the presence of a base. This modification can introduce a variety of alkyl or substituted alkyl groups, thereby altering the lipophilicity and steric properties of the molecule. For instance, N-phenethyl substitution has been achieved, resulting in the formation of 5-(4-nitro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one.

N-Acylation: In addition to alkylation, the nitrogen atom can be acylated using acylating agents such as acyl chlorides or anhydrides. This introduces an acyl group, which can further influence the electronic and steric characteristics of the molecule.

These derivatization strategies allow for the fine-tuning of the molecular properties of the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.

The following table provides examples of N-substituted analogues of this compound.

Starting MaterialReagentProduct NameReference
This compoundPhenethyl bromide5-(4-Nitro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one

Advanced Spectroscopic and Structural Characterization of 5 4 Nitro Benzylidene 2 Thioxo Thiazolidin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule, revealing information about its electronic environment, connectivity, and stereochemistry.

For the closely related compound, (Z)-5-(4-Nitrobenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, the ¹H-NMR spectrum shows characteristic signals that confirm its structure. nih.gov The vinylic proton (-CH=C-) appears as a singlet at 7.79 ppm, a downfield shift indicative of its position in a conjugated system and deshielding by the adjacent carbonyl group. nih.govnih.gov Aromatic protons from the 4-nitrophenyl group are observed as two doublets at 7.71 ppm and 8.53 ppm, consistent with a para-substituted benzene (B151609) ring. nih.gov

The ¹³C-NMR spectrum provides further confirmation, with the carbonyl carbon (C=O) and thiocarbonyl carbon (C=S) appearing at 191.65 ppm and 167.19 ppm, respectively. nih.gov The carbon of the exocyclic double bond (=CH) is found at 139.44 ppm. nih.gov In simpler 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives that lack a substituent on the nitrogen, the NH proton typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to its acidic nature. mdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (Z)-5-(4-Nitrobenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one. nih.gov
Atom¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
-CH=C-7.79 (s, 1H)139.44
Aromatic-H (nitro side)7.71 (d, 2H), 8.53 (d, 2H)124.46, 129.12, 147.96
C=O-191.65
C=S-167.19
C-5-123.26

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the analogue (Z)-5-(4-nitrobenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one has been determined. nih.gov This compound crystallizes in the triclinic system. nih.gov The planarity of the thiazolidinone ring and the exocyclic double bond system is a key feature, which is crucial for the molecule's electronic properties. The Z-configuration of the exocyclic double bond is consistently observed in these types of compounds. nih.govsemanticscholar.org

Theoretical calculations based on Density Functional Theory (DFT) for this analogue show excellent agreement with experimental X-ray data. researchgate.net The calculated C=O bond length is 1.208 Å, which is very close to the experimentally determined value of 1.211 Å. researchgate.net Similarly, the C=S bond length is found to be 1.640 Å, both experimentally and theoretically, which is typical for a thiocarbonyl group. researchgate.net These data confirm the presence and nature of the key functional groups within the solid-state architecture.

Table 2: Selected Experimental and Calculated Bond Lengths (Å) for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one. researchgate.net
BondExperimental Bond Length (Å)Calculated Bond Length (Å)
C=O1.2111.208
C=S1.6401.640

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and study bonding within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency provides a fingerprint of the molecular structure.

The FT-IR spectrum of (Z)-5-(4-Nitrobenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one displays several characteristic absorption bands. nih.gov A strong band observed at 1710 cm⁻¹ is assigned to the stretching vibration of the carbonyl group (C=O) in the thiazolidinone ring. nih.gov The C=S stretching vibration appears at 1256 cm⁻¹. nih.gov The nitro group (NO₂) gives rise to strong symmetric and asymmetric stretching vibrations, which are typically found in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The presence of a broad band around 3407 cm⁻¹ in the reported spectrum of the analogue suggests the presence of moisture or intermolecular interactions. nih.gov For the N-unsubstituted title compound, a distinct N-H stretching band would be expected in the region of 3100-3300 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for (Z)-5-(4-Nitrobenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one. nih.gov
Frequency (cm⁻¹)Assignment
1710C=O stretch
1256C=S stretch
~1520, ~1340NO₂ asymmetric & symmetric stretch (Typical)
3035Aromatic C-H stretch

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

While a specific mass spectrum for 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one is not detailed in the provided search results, the fragmentation patterns of related 5-arylidene-thioxo-thiazolidinone derivatives have been studied. semanticscholar.orgresearchgate.net Upon electron impact ionization, these compounds typically show an intense molecular ion peak (M⁺·). semanticscholar.org

The fragmentation pathways are generally dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation patterns for this class of compounds include:

Cleavage of the arylidene group: Fission of the bond between the thiazolidinone ring and the benzylidene moiety can occur.

Fragmentation of the heterocyclic ring: The thiazolidinone ring can undergo cleavage, often initiated by the loss of small, stable molecules like carbon monoxide (CO), carbon sulfide (B99878) (CS), or isothiocyanate (NCS) fragments.

Fragmentation of the nitro group: The 4-nitrophenyl group can fragment via the loss of NO or NO₂ radicals.

A plausible pathway for the title compound would involve the initial formation of the molecular ion. Subsequent fragmentation could lead to a key ion corresponding to the 4-nitrobenzylidene cation or the 2-thioxo-thiazolidin-4-one radical cation, followed by further degradation of these fragments.

In Vitro Biological Activities and Pharmacological Potentials of 5 4 Nitro Benzylidene 2 Thioxo Thiazolidin 4 One

Antineoplastic and Cytotoxic Potentials in Cellular Models

The 4-thiazolidinone (B1220212) core, particularly when substituted at the 5-position with a benzylidene group, is a key pharmacophore for anticancer activity. Derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, operating through various mechanisms.

Derivatives of 5-benzylidene-2-thioxo-thiazolidin-4-one have shown considerable efficacy against several cancer cell lines. For instance, hybrid molecules incorporating this core structure have demonstrated significant cytotoxic effects on breast cancer (MCF-7), colon cancer, and renal cancer cell lines. semanticscholar.org

MCF-7 (Breast Adenocarcinoma): Numerous studies have confirmed the cytotoxic potential of related compounds against MCF-7 cells. researchgate.netmdpi.com One novel 4-thiazolidinone derivative, 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, exhibited a potent cytotoxic effect with an IC50 value of 5.02 µM. nih.gov

HepG2 (Hepatocellular Carcinoma): The antiproliferative activities of various 1,3-disubstituted 2-thioxoimidazolidin-4-one derivatives, which are structurally related, have been evaluated against HepG2 liver cancer cells, with some compounds showing significant activity. researchgate.net Similarly, novel 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have been screened against HepG2 cells. nih.gov

HT-29 (Colon Adenocarcinoma): The cytotoxic effects of various antineoplastic agents have been characterized in HT-29 colon cancer cells, establishing a baseline for the evaluation of novel compounds like thiazolidinone derivatives. mdpi.com Studies on related benzylidene-2,4-thiazolidinedione derivatives have also included screening against the HT29 colon adenocarcinoma cell line. nih.gov

Renal Cell Adenocarcinoma: The antitumor potential of novel 2,3-disubstituted 1,3-thiazolidin-4-one derivatives has been specifically investigated in human renal cell adenocarcinoma (769-P) cells. Two compounds, N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide and N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide, displayed significant antiproliferative activity against this cell line. nih.gov

Glioma: The anticancer potential of novel 4-thiazolidinone derivatives has been tested against rat C6 glioma cells in vitro. One derivative, in particular, was found to be highly toxic to the glioma cells, with an activity comparable to the conventional chemotherapeutic drug doxorubicin. mefst.hr Other research into thiazolidinedione compounds, such as the PPARγ agonist ciglitazone, has shown they can inhibit tumor growth, colony formation, and migration in glioma cell lines. nih.gov

Cell LineCancer TypeCompound Class/DerivativeObserved EffectReference(s)
MCF-7 Breast Adenocarcinoma2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acidIC50 = 5.02 µM nih.gov
HepG2 Hepatocellular Carcinoma2,3-disubstituted 1,3-thiazolidin-4-onesAntiproliferative activity nih.gov
HT-29 Colon AdenocarcinomaBenzylidene-2,4-thiazolidinedione derivativesCytotoxicity screening performed nih.gov
769-P Renal Cell AdenocarcinomaN-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamideSignificant antiproliferative activity nih.gov
C6 GliomaNovel 4-thiazolidinone derivativesHigh cytotoxicity, comparable to doxorubicin mefst.hr

A critical aspect of cancer chemotherapy is the selective targeting of malignant cells while sparing normal, healthy cells. Several studies on 5-benzylidene-thiazolidinone derivatives have demonstrated promising selective cytotoxicity.

For example, the derivative 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione was found to be cytotoxic to a panel of human cancer cell lines but not to non-tumor peripheral blood mononuclear cells (PBMC). nih.gov Another study identified 5-ene-4-thiazolidinone derivatives that were highly active against leukemia cell lines while showing low toxicity towards pseudonormal cells. nih.gov Research on 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid also showed lower cytotoxicity against normal human skin fibroblasts compared to breast cancer cell lines. nih.gov Similarly, studies on other thiazolidinone analogs confirmed their ability to effectively induce apoptosis in cancer cells but not in normal human fibroblasts. researchgate.net In the context of renal cancer, derivatives that were active against renal adenocarcinoma cells were compared against normal green monkey kidney cells (GMK) as a reference, highlighting efforts to identify selective agents. nih.gov

The primary mechanisms underlying the cytotoxic effects of 5-benzylidene-thiazolidinone derivatives often involve the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

Apoptosis: The induction of apoptosis is a hallmark of many effective anticancer agents. One study found that a 5-ene-4-thiazolidinone derivative triggered mitochondria-dependent apoptosis in leukemia cells. nih.gov In lung carcinoma cells, a different derivative induced phosphatidylserine (B164497) externalization, mitochondrial depolarization, and DNA fragmentation, all of which are characteristic features of apoptosis. nih.gov The molecular mechanism of another derivative in breast cancer cells was also confirmed to be associated with apoptosis induction, evidenced by a decreased mitochondrial membrane potential and increased concentrations of caspase-9 and caspase-8. nih.gov

Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. For instance, two novel 2,3-disubstituted 1,3-thiazolidin-4-ones were found to cause G1 phase arrest in renal cell adenocarcinoma cells, which prevents the cells from entering the DNA synthesis phase and subsequent mitotic division. nih.gov The leukemia-active derivative mentioned previously was also shown to induce a G0/G1 arrest. nih.gov

Antimicrobial Activities

The thiazolidinone nucleus is also a well-established scaffold for the development of antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.

Derivatives of 5-benzylidene-thiazolidin-4-one have demonstrated significant antibacterial properties. Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. In one study, a series of 5-arylidene-thiazolidine-2,4-dione derivatives showed antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov Another investigation of newly synthesized 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones found that they exhibited significant growth inhibition of a broad spectrum of bacteria, with the majority of derivatives being more potent than the standard drug ampicillin. nih.gov The antibacterial activity of other novel 4-thiazolidinone derivatives has been confirmed against strains such as Escherichia coli, Acinetobacter baumannii, Staphylococcus aureus, and Streptococcus pyogenes. ekb.eg

Bacterial TypeRepresentative StrainsCompound ClassPotencyReference(s)
Gram-Positive Staphylococcus aureus, Streptococcus pyogenes5-Arylidene-thiazolidine-2,4-dionesMIC values: 2-16 µg/mL nih.gov
Gram-Positive & Gram-Negative Broad Spectrum5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesMore efficient than ampicillin nih.gov
Gram-Positive & Gram-Negative E. coli, A. baumannii, S. aureus, S. pyogenesNovel 4-thiazolidinone derivativesComparable to Trimethoprim ekb.eg

The therapeutic potential of this chemical class extends to antifungal activity. Research has demonstrated that 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs (rhodanines) are effective against pathogenic fungi. nih.gov A study on various 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones confirmed their ability to inhibit the growth of pathogenic fungi. nih.gov Further work on related thiazolidinone structures showed activity against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives containing electron-withdrawing groups showing enhanced activity. scholarsresearchlibrary.com

Modulation of Bacterial Resistance Mechanisms

There is no specific information available in the reviewed literature detailing how 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one modulates bacterial resistance mechanisms. Research on related rhodanine (B49660) compounds suggests potential antibacterial activity, with some studies exploring mechanisms like the inhibition of penicillin-binding proteins for analogous structures. However, specific data on this compound's effects on mechanisms such as efflux pump inhibition or β-lactamase inhibition have not been reported.

Antioxidant Activity Investigations

Inhibition of Lipid Peroxidation

No studies were identified that specifically evaluate the capacity of this compound to inhibit lipid peroxidation.

Cellular Oxidative Stress Modulation

The scientific literature lacks research focused on the effects of this compound on cellular oxidative stress pathways or its ability to modulate oxidative stress markers within a cellular context.

Antidiabetic Activity

Enzyme Inhibition Studies (e.g., Alpha-Glucosidase, Alpha-Amylase)

While the thiazolidinone and rhodanine cores are well-established pharmacophores for the inhibition of α-glucosidase and α-amylase, specific inhibitory concentrations (such as IC50 values) for this compound against these enzymes have not been reported. Numerous research articles detail the synthesis and evaluation of various other 5-benzylidene rhodanine derivatives, often showing potent activity, but the 4-nitro substituted compound is not among those with published data.

Glucose Uptake and Metabolism Modulation in Cellular Systems

Specific studies on the direct effects of this compound on glucose uptake and metabolism in cellular systems have not been extensively reported in the available scientific literature. However, the broader class of compounds to which it belongs, thiazolidinediones (TZDs), is well-known for its role in modulating glucose metabolism. TZDs are a class of oral antidiabetic drugs that improve insulin (B600854) sensitivity and lower blood glucose levels in patients with type 2 diabetes. While the specific actions of the 5-(4-nitro-benzylidene) derivative remain to be fully elucidated, the general mechanism of TZDs involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ in adipose tissue, skeletal muscle, and the liver leads to enhanced insulin signaling, increased glucose uptake by peripheral tissues, and reduced hepatic glucose production. It is plausible that this compound may exhibit similar properties, but further research is required to confirm this and to understand its specific molecular interactions and effects on cellular glucose transport and metabolic pathways.

Antiviral Activities

There is currently a lack of specific published research investigating the in vitro efficacy of this compound against Human Immunodeficiency Virus (HIV), Yellow Fever Virus (YFV), or Bovine Viral Diarrhea Virus (BVDV). While the broader class of thiazolidinone derivatives has been explored for a range of pharmacological activities, including antiviral potential, specific data for this particular compound against these viruses is not available in the public domain. The thiazolidinone scaffold has been identified as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is often found in biologically active compounds. This has led to the synthesis and evaluation of numerous derivatives against various viral targets. However, the antiviral spectrum and potency are highly dependent on the specific substitutions on the thiazolidinone core. Therefore, without direct experimental evidence, the activity of this compound against HIV, YFV, or BVDV remains undetermined.

Given the absence of specific studies on the antiviral activity of this compound, there is no information available regarding its potential to inhibit specific stages of viral replication. The mechanism of action for antiviral compounds can vary widely, targeting different points in the viral life cycle such as attachment, entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virus particles, and their release from the host cell. For instance, some antiviral agents act as inhibitors of viral enzymes like reverse transcriptase or protease, which are crucial for the replication of viruses such as HIV. Others may interfere with the function of viral surface proteins, preventing the virus from binding to and entering host cells. The potential of this compound to act at any of these stages is a subject for future investigation.

Other Investigated Biological Activities

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. Specifically, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, which shares the same 4-nitrobenzylidene moiety, has demonstrated significant anti-inflammatory effects in the brain of animals in a model of chronic epileptogenesis. researchgate.net This was evidenced by its ability to inhibit the cyclooxygenase (COX) pathway, which is involved in the inflammatory cascade. researchgate.net The compound showed a notable and predominant inhibition of COX-2, suggesting a degree of selectivity. researchgate.net Furthermore, molecular docking studies have indicated that this related compound has the potential to act as an inhibitor of COX-1, COX-2, 5-lipoxygenase (5-LOX), and 5-lipoxygenase-activating protein (FLAP), all of which are key players in inflammatory processes. mdpi.com These findings suggest that the 5-(4-nitrobenzylidene) pharmacophore, when attached to a thiazolidinone core, may contribute to significant anti-inflammatory activity.

Antihypertensive Properties

There is currently a notable absence of direct scientific literature specifically investigating the in vitro antihypertensive properties of this compound. However, the broader class of 5-benzylidene-thiazolidin-4-one derivatives has attracted scientific interest for its potential cardiovascular effects. Research into structurally related compounds suggests that the thiazolidin-4-one scaffold may serve as a valuable template for the development of novel antihypertensive agents.

A study focused on a series of novel 5-benzylidene-2-(phenylimino)-thiazolidin-4-one derivatives revealed promising antihypertensive activity. nih.gov The researchers synthesized fourteen derivatives and evaluated their pharmacological effects, including their impact on blood pressure. nih.gov The findings from this study indicated that the antihypertensive effects of these compounds are potentially linked to their ability to act as calcium (Ca++) ion channel antagonists. nih.gov The blockade of calcium channels is a well-established mechanism for inducing vasodilation and consequently lowering blood pressure.

The investigation highlighted that the presence of the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one moiety was crucial for the observed antiarrhythmic and antihypertensive activities. nih.gov Furthermore, the study suggested that the antihypertensive effect, potentially stemming from a β-blocker-like side chain, was enhanced by the presence of less bulky aliphatic and heterocyclic tertiary amines. nih.gov

While these findings are encouraging for the general class of 5-benzylidene-thiazolidin-4-ones, it is imperative to underscore that these results cannot be directly extrapolated to this compound. The specific structural features of the title compound, namely the 4-nitro substitution on the benzylidene ring and the 2-thioxo group on the thiazolidinone core, would significantly influence its physicochemical properties and biological activity. Therefore, the antihypertensive potential of this compound remains a subject for future dedicated investigation.

Table 1: Summary of Antihypertensive Studies on Structurally Related Thiazolidinone Derivatives

Compound ClassKey FindingsProposed Mechanism of ActionReference
5-Benzylidene-2-(phenylimino)-thiazolidin-4-one derivativesDemonstrated potent antihypertensive and antiarrhythmic activities.Ca++ ion channel antagonism. nih.gov

Structure Activity Relationship Sar Studies of 5 4 Nitro Benzylidene 2 Thioxo Thiazolidin 4 One Derivatives

Elucidation of Key Structural Features for Biological Potency and Selectivity

The biological activity of 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one derivatives is intricately linked to several key structural features. The core rhodanine (B49660) (2-thioxo-thiazolidin-4-one) ring serves as a critical scaffold. The exocyclic double bond at the C-5 position, which connects the thiazolidinone ring to the benzylidene moiety, plays a significant role in the molecule's geometry and interaction with biological targets.

Impact of Substitutions on the Benzylidene Moiety at C-5

The nature and position of substituents on the benzylidene ring at the C-5 position of the 2-thioxo-thiazolidin-4-one core are critical determinants of biological activity. The 4-nitro group, in particular, has been associated with enhanced potency in several studies.

For instance, in a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the para-nitro derivative exhibited the highest antibacterial activity. mazums.ac.ir This suggests that a strong electron-withdrawing group at the para position of the benzylidene ring is favorable for this specific biological action. Shifting the nitro group to the ortho or meta position often results in reduced potency, highlighting the importance of the substituent's location. mazums.ac.ir

In the context of anticancer activity, the substitution pattern on the benzylidene ring also plays a crucial role. While the 4-nitro group is often associated with potent activity, other substitutions have also been explored. For example, the introduction of hydroxyl or methoxy (B1213986) groups can influence the compound's activity, likely through altered hydrogen bonding capabilities and electronic effects. The table below illustrates the impact of various substituents on the benzylidene ring on the anticancer activity of rhodanine derivatives against the MCF-7 breast cancer cell line.

Compound Substituent on Benzylidene Ring (at C-5) Anticancer Activity (IC50 in µg/mL) against MCF-7
1 4-Nitro 11.7
2 Unsubstituted 7.67

This table provides illustrative data on how substitutions on the benzylidene moiety can impact anticancer activity. Data is based on findings from related rhodanine derivatives. nih.govencyclopedia.pub

Role of Substituents on the Thiazolidinone Ring System (N-3, C-2)

Modifications to the thiazolidinone ring system, specifically at the N-3 and C-2 positions, offer another avenue for modulating the biological activity of this compound derivatives.

N-3 Position: The nitrogen atom at the 3-position is a common site for substitution. Introducing various alkyl or aryl groups at this position can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties. For example, the introduction of an allyl group at the N-3 position of 5-(4-nitrobenzylidene)-2-thioxo-thiazolidin-4-one has been reported in synthetic studies. researchgate.net Generally, 3,5-disubstituted rhodanine derivatives are considered to be more suitable for achieving higher and more selective cytotoxicity against particular cancer cell lines compared to their N-3 unsubstituted counterparts. nih.gov For instance, a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative demonstrated a 52% inhibition of HeLa cancer cell growth, whereas the N-3 unsubstituted analog showed a much lower inhibition of 14.28%. encyclopedia.pub

C-2 Position: The thione group (C=S) at the C-2 position is a key feature of the rhodanine scaffold. While less commonly modified than the N-3 or C-5 positions, alterations at this site can impact the compound's chemical reactivity and biological interactions. For example, replacing the sulfur atom with an oxygen atom to yield a thiazolidine-2,4-dione (TZD) core results in a different class of compounds with distinct biological profiles, famously known for their antidiabetic properties. The thione group is crucial for the specific activities associated with rhodanine derivatives.

Stereochemical Influences on Bioactivity

The exocyclic double bond at the C-5 position of this compound gives rise to the possibility of geometric isomerism (E/Z isomers). Studies have consistently shown that the geometric configuration of this double bond has a profound impact on biological activity.

The Z-isomer is generally considered to be the more thermodynamically stable and biologically active form. nih.gov Spectroscopic data, such as 1H NMR, is often used to confirm the Z-conformation, where the methine proton of the exocyclic double bond appears at a higher chemical shift compared to the E-isomer due to the deshielding effect of the adjacent carbonyl group at C-4. nih.gov The rigid Z-conformation orients the substituted benzylidene ring in a specific spatial arrangement relative to the thiazolidinone core, which is often crucial for effective binding to the active site of target proteins. The planarity and specific geometry conferred by the Z-configuration appear to be a prerequisite for the potent biological activity observed in many derivatives of this class.

Conformational Preferences and Their Correlation with SAR

This planarity is thought to be important for intercalating into DNA or fitting into the flat binding sites of certain enzymes. The orientation of the 4-nitrophenyl group relative to the thiazolidinone ring is largely fixed by the Z-configuration of the exocyclic double bond. This defined conformation ensures that the key pharmacophoric features, such as the nitro group and the thione moiety, are presented in an optimal orientation for interaction with the biological target.

Molecular docking studies have been employed to understand the conformational preferences of these molecules within the binding sites of various enzymes. These studies often reveal that the planar conformation allows for favorable π-π stacking interactions and hydrogen bonding between the molecule and amino acid residues in the active site. The specific torsional angles between the rings and the substituents are critical and can be influenced by the substitution patterns, ultimately correlating with the observed structure-activity relationships.

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Validation of Molecular Targets (e.g., Enzymes, Receptors, Protein-Protein Interactions)

While direct experimental validation for the specific molecular targets of 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one is not extensively documented in publicly available literature, studies on the broader class of 5-benzylidene-rhodanines suggest several potential protein targets. The biological activity of these compounds is significantly influenced by the nature of the substituent on the benzylidene ring.

Enzyme Inhibition: The rhodanine (B49660) scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of enzymes. For the 5-benzylidene-rhodanine series, several enzymes have been identified as potential targets.

Glucose-6-phosphate dehydrogenase (G6PD): Molecular modeling studies have suggested that rhodanines bearing a 4-nitrobenzylidene group may act as inhibitors of G6PD. It is proposed that the nitro group can closely interact with key amino acid residues, such as Glutamate-151, within the enzyme's active site, potentially disrupting its catalytic function.

Aldose Reductase: Some rhodanine derivatives have been identified as inhibitors of aldose reductase, a key enzyme in the polyol pathway which is implicated in diabetic complications. researchgate.net

UDP-galactopyranose mutase (UGM): This enzyme, crucial for the cell wall biosynthesis in certain pathogens, has been identified as a target for 4-thiazolidinone (B1220212) derivatives, suggesting a potential antimicrobial mechanism. nih.gov

β-Lactamases: Certain 5-heteroarylidene rhodanine analogs have been proposed as inhibitors of class C β-lactamases, enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.gov

Adenylate Kinase: Molecular docking studies have indicated that 5-arylidene-2-thioxothiazolidin-4-one derivatives could potentially inhibit adenylate kinases, enzymes central to energy metabolism. researchgate.net

Protein-Protein Interaction Inhibition:

Perforin (B1180081): Research on a series of 5-arylidene-2-thioxoimidazolidin-4-ones, a structurally related class of compounds, has identified the cytolytic protein perforin as a molecular target. nih.gov These inhibitors were shown to prevent the formation of perforin pores, a critical step in the elimination of infected or cancerous cells by cytotoxic T lymphocytes and natural killer cells. nih.gov

It is important to note that while these findings for related compounds are indicative, dedicated experimental studies are required to conclusively identify and validate the specific molecular targets of this compound.

Modulation of Cellular Signaling Pathways and Gene Expression

The interaction of a compound with its molecular target(s) subsequently triggers changes in cellular signaling pathways and gene expression profiles. For this compound, the specific pathways it modulates are not well-defined in the available scientific literature. However, based on the activities of related rhodanine derivatives, some potential signaling pathways can be hypothesized.

Apoptosis Induction: A common biological outcome associated with rhodanine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.

Modulation of Bcl-2 Family Proteins: Some rhodanines are thought to induce apoptosis by modulating the expression or function of Bcl-2 family proteins. researchgate.net This family of proteins plays a critical role in the regulation of the intrinsic apoptotic pathway. Computational docking studies on other thiazolidin-4-one derivatives have suggested potential binding to the anti-apoptotic protein Bcl-2, which could disrupt its function and promote cell death. researchgate.net

Further research, including gene expression profiling and pathway analysis, is necessary to delineate the precise signaling cascades affected by this compound. Investigating its effects on key signaling pathways such as the NF-κB and MAPK pathways, which are often dysregulated in disease, would be of significant interest.

Biochemical and Biophysical Characterization of Compound-Target Interactions

The characterization of the direct physical interaction between a compound and its molecular target is fundamental to understanding its mechanism of action. For this compound, specific biochemical and biophysical data is limited. However, studies on analogous compounds provide a framework for the types of interactions that may occur.

Research on 5-arylidene-2-thioxoimidazolidin-4-one inhibitors of perforin utilized surface plasmon resonance (SPR) to characterize the binding kinetics. nih.gov These studies demonstrated rapid and reversible binding of the compounds to immobilized perforin. nih.gov Such biophysical techniques are invaluable for determining key parameters of the compound-target interaction, including:

Binding Affinity (KD): Quantifies the strength of the interaction.

Association Rate Constant (kon): Measures the rate at which the compound binds to the target.

Dissociation Rate Constant (koff): Measures the rate at which the compound dissociates from the target.

The following table illustrates the type of data that could be generated from such studies for this compound and its potential molecular targets.

Potential Molecular TargetBiophysical TechniquePotential Parameters Measured
Enzyme (e.g., G6PD)Isothermal Titration Calorimetry (ITC)Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS)
Protein (e.g., Perforin)Surface Plasmon Resonance (SPR)Association Rate (kon), Dissociation Rate (koff), Binding Affinity (KD)
Protein (e.g., Bcl-2)Nuclear Magnetic Resonance (NMR) SpectroscopyIdentification of Binding Site, Conformational Changes

This table is illustrative and based on techniques used for similar compounds; specific data for this compound is not currently available.

Subcellular Localization and Cellular Uptake Mechanisms

The efficacy of a compound is dependent on its ability to reach its site of action within the cell. Therefore, understanding its cellular uptake and subcellular localization is critical. For this compound, specific studies on these aspects are not readily found.

However, research on other 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one analogs has provided some insights into their cellular uptake. researchgate.net In a study investigating their antitumor activity, it was demonstrated that these compounds could be taken up by cancer cells, including those that express high levels of P-glycoprotein, a drug efflux pump often responsible for multidrug resistance. researchgate.net This suggests that some thiazolidinone analogs may not be substrates for P-glycoprotein, which could be a favorable characteristic for a potential therapeutic agent. researchgate.net

Techniques that could be employed to determine the subcellular localization of this compound include:

Fluorescence Microscopy: By synthesizing a fluorescently tagged version of the compound, its distribution within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm) could be visualized.

Cell Fractionation and Analysis: This biochemical approach involves separating different cellular organelles and then quantifying the amount of the compound in each fraction using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

The following table summarizes potential methods for investigating the cellular pharmacology of this compound.

Investigation AreaExperimental ApproachInformation Gained
Cellular UptakeIncubation with cells followed by HPLC or LC-MS analysis of cell lysatesQuantification of intracellular compound concentration
Subcellular LocalizationConfocal fluorescence microscopy with a fluorescent analogVisualization of the compound's distribution within the cell
Efflux Pump InteractionCellular uptake studies in cells overexpressing efflux pumps (e.g., P-glycoprotein)Determination of whether the compound is a substrate for drug efflux pumps

This table outlines potential experimental approaches; specific data for this compound is not currently available.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates against specific protein targets. For the 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one scaffold, docking studies have explored its interaction with a variety of biological targets implicated in different diseases.

Studies on 5-arylidene-2-thioxo-thiazolidin-4-one derivatives have identified bacterial adenylate kinases (AK) as a potential target. nih.gov Molecular docking simulations revealed that these compounds could fit into the ATP binding site of the enzyme, forming hydrogen bonds with key residues. nih.gov Similarly, the broader thiazolidinone class has been docked against numerous other targets, suggesting potential mechanisms of action. For instance, docking studies have indicated that thiazolidinone derivatives may inhibit UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an enzyme involved in bacterial peptidoglycan synthesis. nih.govijnrd.org Other identified potential targets for this scaffold include C-KIT Tyrosine Kinase, Enoyl-acyl carrier protein (enoyl-ACP) reductase, and cyclooxygenase-2 (COX-2). samipubco.comamazonaws.comresearchgate.net These studies collectively suggest that the this compound core can interact with diverse protein active sites, primarily through hydrogen bonding and hydrophobic interactions. amazonaws.com

Target ProteinPDB IDKey Interacting Residues (Predicted)Potential Therapeutic Area
Bacterial Adenylate Kinase-Residues in ATP binding siteAntibacterial
UDP-N-acetylenolpyruvoylglucosamine reductase (MurB)--Antibacterial
C-KIT Tyrosine Kinase1T46-Anticancer
Enoyl-acyl carrier protein (enoyl-ACP) reductase1BVRPRO 237, ASN 231, ILE 228Antitubercular
Cyclooxygenase-2 (COX-2)--Anti-inflammatory

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com For thiazolidine (B150603) derivatives, QSAR models have been instrumental in predicting their therapeutic efficacy and identifying key structural features that govern their activity. mdpi.comresearchgate.net

These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to find the best correlation with their measured biological activity. mdpi.com For 5-(benzylidene) thiazolidine-2,4-dione derivatives targeting Protein Tyrosine Phosphatase 1B (PTP1B), a robust QSAR model was developed with a high correlation coefficient (R² of 0.942), indicating excellent predictive power. mdpi.com Such models help in understanding which properties of the molecule are crucial for its function and allow for the prediction of the activity of newly designed compounds before their synthesis. mdpi.com

Descriptor ClassExample DescriptorsCorrelation with ActivityBiological Target Context
Electronic Dipole moment, HOMO/LUMO energiesPositive/NegativeModulating receptor binding affinity
Steric Molecular volume, Surface areaPositive/NegativeInfluencing fit within the active site
Topological Connectivity indicesPositive/NegativeDescribing molecular shape and branching
Thermodynamic Heat of formationPositive/NegativeRelating to the stability of the compound

Pharmacophore Modeling and Virtual Screening for Novel Analogue Discovery

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnuph.edu.ua

For the thiazolidinone scaffold, a pharmacophore model was developed for antistaphylococcal activity. nuph.edu.ua This model consisted of a planar structure with an aromatic ring, a hydrophobic region, a hydrogen bond donor, and two hydrogen bond acceptors. nuph.edu.ua Such a model serves as a 3D query for virtual screening of large chemical databases. nih.govfrontiersin.org Virtual screening computationally filters extensive libraries of compounds to identify molecules that match the pharmacophore model. nih.govnih.gov This process significantly narrows down the number of candidates for experimental testing, saving time and resources while enabling the discovery of structurally novel analogues that retain the desired biological activity. frontiersin.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. biointerfaceresearch.comnih.gov For this compound and its analogues, DFT calculations provide fundamental insights into their chemical behavior. biointerfaceresearch.com

Studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic properties. biointerfaceresearch.comnih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. mdpi.com

Other calculated properties include the molecular electrostatic potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net Global reactivity descriptors such as hardness, softness, and electronegativity are also calculated to further characterize the molecule's reactivity profile. mdpi.comresearchgate.net For a derivative, 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, DFT calculations were performed at the B3LYP/6-31+G(d,p) level of theory to fully optimize its structure and investigate its pharmacological potential. biointerfaceresearch.com

Quantum Chemical ParameterSignificanceTypical Finding for Thiazolidinones
HOMO Energy Represents electron-donating abilityInfluences interactions with electron-accepting sites on targets
LUMO Energy Represents electron-accepting abilityInfluences interactions with electron-donating sites on targets
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stabilityA smaller gap suggests higher reactivity
Dipole Moment (µ) Measures polarity of the moleculeAffects solubility and binding interactions
Molecular Electrostatic Potential (MEP) Maps charge distributionPredicts sites for hydrogen bonding and other non-covalent interactions
Chemical Hardness (η) Measures resistance to change in electron distributionHigher hardness correlates with lower reactivity
Chemical Softness (S) Reciprocal of hardness, indicates reactivityHigher softness correlates with higher reactivity

In Silico ADME Prediction and Druglikeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. nih.gov In silico ADME prediction and druglikeness assessment are critical early-stage steps that use computational models to forecast a molecule's pharmacokinetic profile, helping to avoid costly late-stage failures. nih.gov

The druglikeness of this compound and its analogues is often assessed using criteria such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. rjptonline.org Studies on various thiazolidinone derivatives have shown that they generally comply with these rules, indicating good potential for oral bioavailability. samipubco.comnih.gov

Computational tools can also predict specific ADME parameters. For example, in silico models for thiazolidin-4-one derivatives have been used to predict properties like human intestinal absorption (HIA) and the ability to cross the blood-brain barrier (BBB). samipubco.com These predictions are crucial for identifying candidates with favorable pharmacokinetic profiles suitable for further development. nih.gov

ADME/Druglikeness ParameterDescriptionPredicted Profile for Thiazolidinone Derivatives
Molecular Weight (MW) Mass of the moleculeGenerally < 500 Da, compliant with Lipinski's Rule
LogP Octanol-water partition coefficient, indicates lipophilicityGenerally < 5, compliant with Lipinski's Rule
Hydrogen Bond Donors (HBD) Number of N-H and O-H bondsGenerally < 5, compliant with Lipinski's Rule
Hydrogen Bond Acceptors (HBA) Number of N and O atomsGenerally < 10, compliant with Lipinski's Rule
Human Intestinal Absorption (HIA) Percentage of drug absorbed from the gutPredicted to be high for many derivatives
Blood-Brain Barrier (BBB) Permeation Ability to cross into the central nervous systemVariable, dependent on specific substituents
Topological Polar Surface Area (TPSA) Surface sum over all polar atomsInfluences membrane permeability; often within acceptable ranges

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The future of 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one in drug discovery heavily relies on the rational design of new analogues. The core rhodanine (B49660) structure is a versatile platform for chemical modification, primarily at the C5 and N3 positions. nih.gov Structure-Activity Relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of derivatives with improved potency and, critically, enhanced target specificity. nih.govmdpi.com

One key strategy involves the modification of the 5-benzylidene fragment. Introducing different substituents on the aromatic ring can significantly influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets. nih.gov For instance, altering the position and nature of electron-withdrawing or electron-donating groups can fine-tune the molecule's activity. Research has shown that even small changes, such as shifting the nitro group from the para to the meta position, can impact biological effects. cenmed.comresearchgate.net

Another promising avenue is the introduction of lipophilic groups at the N3 position of the thiazolidinone ring. This modification can enhance cell permeability and may lead to improved anticancer activity. nih.gov The synthesis of hybrid molecules, combining the rhodanine scaffold with other pharmacologically active fragments, represents a sophisticated approach to creating novel compounds with potentially synergistic effects. nih.govnih.gov

The primary goals for designing these new analogues are:

Increased Potency: Achieving desired therapeutic effects at lower concentrations.

Enhanced Specificity: Minimizing off-target effects by designing molecules that bind selectively to their intended biological target.

Improved Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo performance.

Computational tools, such as molecular docking, play a vital role in this rational design process. By simulating the binding of potential analogues to target proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and specificity, saving time and resources. researchgate.netnih.gov

Exploration of Multi-Targeting Strategies and Polypharmacology

The ability of rhodanine derivatives to interact with a diverse range of protein targets opens the door for multi-targeting strategies, a concept gaining traction in the treatment of complex diseases like cancer and neurodegenerative disorders. nih.govsemanticscholar.org Rather than the traditional "one-drug, one-target" approach, polypharmacology aims to develop single chemical entities that can modulate multiple targets simultaneously.

This compound and its analogues have been identified as potential inhibitors of various enzymes and proteins, including kinases, phosphatases, and proteins involved in apoptosis. nih.govmdpi.com This inherent promiscuity, once viewed as a drawback, can be leveraged as an advantage. For diseases driven by multiple pathological pathways, a multi-target drug could offer superior efficacy and a reduced likelihood of developing resistance. semanticscholar.org

Future research in this area will focus on:

Identifying Key Target Combinations: Determining which combination of biological targets will yield the most effective therapeutic outcome for a specific disease.

Designing Dual- or Multi-Target Inhibitors: Systematically modifying the rhodanine scaffold to optimize its binding affinity for several desired targets concurrently.

Managing Off-Target Effects: Carefully balancing the multi-target activity to ensure that the therapeutic benefits outweigh any potential for unwanted side effects.

This approach requires a deep understanding of disease biology and sophisticated chemical synthesis to fine-tune the molecule's activity profile against a selected panel of targets.

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic efficacy of this compound and its future analogues, integration with advanced drug delivery systems presents a promising frontier. Many potent drug candidates face challenges related to poor solubility, limited bioavailability, and non-specific distribution, which can hinder their clinical translation.

Novel drug delivery technologies can help overcome these obstacles:

Nanoparticle Encapsulation: Loading the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can improve its solubility, protect it from premature degradation, and enable targeted delivery to diseased tissues, thereby increasing its concentration at the site of action and reducing systemic exposure.

Prodrug Strategies: Converting the parent compound into an inactive prodrug that is metabolically activated at the target site can enhance its pharmacokinetic properties and reduce off-target toxicity.

Targeted Delivery Systems: Conjugating the compound to targeting ligands (e.g., antibodies or peptides) that recognize specific receptors overexpressed on cancer cells or other diseased cells can significantly improve its specificity.

These advanced delivery strategies can transform a promising compound into a viable therapeutic agent by ensuring it reaches its intended target in the body at an effective concentration.

Development of High-Throughput Screening Assays for Comprehensive Compound Evaluation

The discovery of novel, potent, and specific analogues of this compound necessitates the development and implementation of robust high-throughput screening (HTS) assays. HTS allows for the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activity. nih.gov

Future screening efforts should move beyond simple cell viability assays to more sophisticated, high-content screening (HCS) platforms. mesoscale.com These platforms can provide multi-parametric readouts at the single-cell level, offering deeper insights into a compound's mechanism of action.

Key areas for development in screening assays include:

Target-Based Assays: Developing specific assays for the key biological targets of rhodanine derivatives, such as specific kinases or phosphatases. This allows for the identification of compounds that modulate the target of interest directly. mesoscale.com

Phenotypic Screening: Utilizing complex cell-based models (e.g., 3D spheroids or organoids) that better mimic the in vivo environment to screen for compounds that produce a desired phenotypic change, without a priori knowledge of the specific target.

Multiplex Assays: Creating assays that can simultaneously measure multiple parameters, such as the inhibition of several enzymes or the modulation of multiple signaling pathways in a single well. mesoscale.com This is particularly valuable for identifying multi-targeting agents.

The data generated from these comprehensive screening campaigns will be invaluable for building detailed Structure-Activity Relationship models and guiding the next cycle of rational drug design, ultimately accelerating the journey from a promising chemical scaffold to a clinically effective drug. nih.gov

Q & A

Q. What are the common synthetic routes for 5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation , where a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) reacts with rhodanine (2-thioxo-thiazolidin-4-one) in the presence of a catalyst such as β-alanine and glacial acetic acid. This method yields the benzylidene-thiazolidinone core through dehydration . For improved efficiency, microwave-assisted synthesis under solvent-free conditions can accelerate the reaction, reduce by-products, and enhance yields by 15–20% compared to conventional heating .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

  • FT-IR spectroscopy : Confirms the presence of C=O (1680–1740 cm⁻¹) and C=S (1230–1280 cm⁻¹) stretches .
  • NMR spectroscopy : The benzylidene proton (CH=) appears as a singlet at δ 7.60–7.80 ppm in 1^1H NMR, while the thiazolidinone carbonyl (C=O) resonates at δ 167–170 ppm in 13^13C NMR .
  • HRMS : Validates the molecular ion peak (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What crystallographic tools are used to determine its structure?

Single-crystal X-ray diffraction (SC-XRD) analysis employs programs like SHELX (for structure solution and refinement) and WinGX (for data processing). These tools enable precise determination of bond lengths, angles, and hydrogen-bonding networks critical for understanding molecular packing .

Advanced Research Questions

Q. How can synthesis be optimized to improve yields and purity?

  • Catalyst selection : Substituting β-alanine with piperidine in Knoevenagel condensation enhances reaction rates due to stronger base activity .
  • Solvent-free microwave synthesis : Reduces side reactions (e.g., hydrolysis) and achieves >80% yield in 10–15 minutes .
  • Recrystallization : Use DMF-ethanol (1:3) to isolate high-purity crystals (>95%) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculates electron density distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks .
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions stabilizing the benzylidene-thiazolidinone core .

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) alter conjugation, shifting UV-Vis absorption peaks by 20–30 nm. Verify using TD-DFT calculations .
  • Bioactivity variability : Test derivatives with systematic substitutions (e.g., -Cl, -OCH₃) to isolate structure-activity relationships. For example, 4-nitro substitution enhances kinase inhibition (Ki <500 nM) compared to methyl analogs .

Q. What strategies are used to design derivatives for specific biological targets?

  • Molecular hybridization : Integrate pharmacophores like furan or pyridine rings to enhance binding to kinases (e.g., ASK1) or antimicrobial targets. Compound PFTA-1, with a 3,4-dichlorophenyl-furan moiety, inhibits ASK1 at 340 nM .
  • Bioisosteric replacement : Replace the nitro group with bioisosteres (e.g., -CF₃) to improve metabolic stability while retaining activity .

Q. What mechanistic insights explain the compound’s reactivity in synthesis?

The Knoevenagel mechanism involves:

Base-catalyzed enolate formation from rhodanine.

Nucleophilic attack on the aldehyde carbonyl.

Dehydration to form the α,β-unsaturated system.
Microwave irradiation accelerates step 2 by polarizing the reactants, reducing activation energy by ~30% .

Methodological Tables

Q. Table 1: Key Spectral Data for Characterization

TechniqueKey SignalsReference
FT-IRC=O (1680–1740 cm⁻¹), C=S (1230–1280 cm⁻¹)
1^1H NMRBenzylidene CH= (δ 7.60–7.80 ppm)
HRMS[M+H]⁺ (error <5 ppm)

Q. Table 2: Optimized Synthesis Conditions

ConditionConventional MethodMicrowave Method
Time6–8 hours10–15 minutes
Yield60–70%80–85%
Catalystβ-alanine/glacial acetic acidPiperidine/silica gel

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Feasible Synthetic Routes

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5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.